Ethyl 2-isocyano-3-methylbutanoate
Overview
Description
Ethyl 2-isocyano-3-methylbutanoate is an organic compound with the molecular formula C8H13NO2. It belongs to the class of esters, which are characterized by the presence of a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group . This compound is notable for its isocyano functional group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-isocyano-3-methylbutanoate can be synthesized through various organic synthesis methods. One common approach involves the reaction of ethyl 2-cyano-3-methylbutanoate with a suitable reagent to introduce the isocyano group. The reaction conditions typically require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high purity and yield. The process often includes steps such as distillation, crystallization, and chromatography to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-isocyano-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the isocyano group to other functional groups.
Substitution: The isocyano group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
Ethyl 2-isocyano-3-methylbutanoate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique reactivity makes it useful in studying biological processes and interactions.
Medicine: Research into its potential medicinal properties, such as antibacterial and antifungal activities, is ongoing.
Industry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which ethyl 2-isocyano-3-methylbutanoate exerts its effects involves its isocyano group, which can interact with various molecular targets. The isocyano group is known for its ability to coordinate with metal ions and form stable complexes. This property is exploited in various applications, including catalysis and drug design . The molecular pathways involved in its action depend on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl 2-isocyano-3-methylbutanoate include other esters with isocyano groups, such as ethyl 2-isocyanato-3-methylbutanoate and ethyl 2-cyano-3-methylbutanoate .
Uniqueness
What sets this compound apart is its specific combination of the ester and isocyano functional groups, which confer unique reactivity and properties. This makes it particularly valuable in specialized chemical syntheses and research applications .
Properties
IUPAC Name |
ethyl 2-isocyano-3-methylbutanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-5-11-8(10)7(9-4)6(2)3/h6-7H,5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZYSHYRUGMEES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C)[N+]#[C-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.